4-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-[3-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring system, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
The synthesis of N-[3-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as ethyl hydrazinecarboxylate and various nitrating agents. Reaction conditions typically include controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile. Industrial production methods would likely involve large-scale batch reactions with optimized yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents for these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[3-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the pyrazole ring play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- 1-Phenyl-3-methyl-5-pyrazolone
- 4-Nitro-1H-pyrazole-3-carboxamide
- 3-Aminocarbonyl-1-ethyl-1H-pyrazole Compared to these compounds, N-[3-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15N7O4 |
---|---|
Molecular Weight |
321.29 g/mol |
IUPAC Name |
N-(3-carbamoyl-1-ethylpyrazol-4-yl)-2,5-dimethyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C12H15N7O4/c1-4-18-5-7(8(16-18)11(13)20)14-12(21)10-9(19(22)23)6(2)15-17(10)3/h5H,4H2,1-3H3,(H2,13,20)(H,14,21) |
InChI Key |
JBVXRGRWUCECND-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N)NC(=O)C2=C(C(=NN2C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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